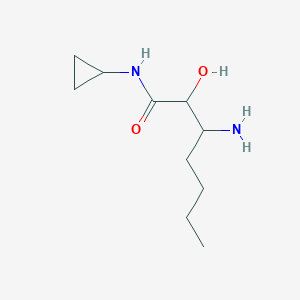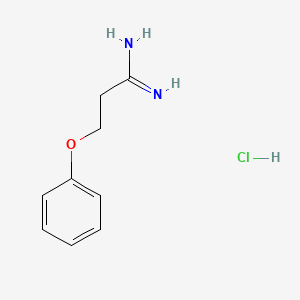
beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-
Overview
Description
Scientific Research Applications
Synthesis Techniques and Stereocontrolled Synthesis:
- Beta-d-rhamnopyranosides synthesis techniques using mannosyl thioglycosides have been described. This approach enables the efficient, stereocontrolled synthesis of beta-D-rhamnosides from D-mannosyl glycosyl donors, including beta-D-Glucopyranoside derivatives (Crich & Yao, 2004).
Synthetic Trisaccharide Inhibitors:
- Trisaccharide octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1-->2)-alpha-D-mannopyranosyl-(1-->6)-beta-D-glucopyranoside is recognized as a substrate by N-acetylglucosaminyltransferase-V. This enzyme's inhibition has been studied using analogues of this compound, which lack the reactive OH-6 group (Lu, Hindsgaul, Compston, & Palcic, 1996).
Glycoprotein Carbohydrate Chain Synthesis:
- Syntheses of certain core structures of xylose-containing carbohydrate chains from N-glycoproteins have been reported. These include structures related to beta-D-glucopyranosides and derivatives of alpha-L-fucopyranosyl-beta-D-glucopyranosides (van der Ven, Kerékgyártó, Kamerling, Lipták, & Vliegenthart, 1994).
Enzyme Inhibition and Recognition Studies:
- The inhibition and recognition studies of enzymes like N-acetylglucosaminyltransferase-V have been conducted using trisaccharide derivatives, including beta-D-glucopyranosyl-(1-->2)-alpha-D-mannopyranosyl-(1-->6)-beta-D-glucopyranoside (Lu, Hindsgaul, Li, & Palcic, 1997).
Chlorophenyl Glycosides Research:
- Chlorophenyl glycosides, such as 4-chloro-3-methoxy-5-methylphenyl 6-O-(6-deoxy-beta-L-mannopyranosyl)-beta-D-glucopyranoside, have been isolated from Lilium regale. These compounds have been analyzed for their structure and potential biological activity, including anticancer properties (Yan, Guo, Zhou, Guo, Pei, Deng, Zheng, Liu, Xie, & Peng, 2021).
Analytical and Synthetic Methods:
- Various analytical and synthetic methodologies have been developed for carbohydrates, including beta-D-glucopyranosides and alpha-D-mannopyranosides. These methods have enabled the detailed study and manipulation of such compounds for various scientific applications (Miethchen, Rentsch, Frank, & Lipták, 1996).
properties
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-(4-ethenylphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O10/c1-3-10-4-6-11(7-5-10)29-20-18(26)16(24)14(22)12(30-20)8-27-19-17(25)15(23)13(21)9(2)28-19/h3-7,9,12-26H,1,8H2,2H3/t9-,12+,13-,14+,15+,16-,17+,18+,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPBAPOAIIQDGQ-XXGVTNRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)C=C)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)C=C)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007145 | |
| Record name | 4-Ethenylphenyl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)- | |
CAS RN |
86849-78-7 | |
| Record name | beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086849787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethenylphenyl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-[(E)-thiophen-2-ylmethylideneamino]quinolin-2-amine](/img/structure/B1660928.png)


